N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide
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Overview
Description
N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-yl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine under suitable conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
N-{3-[(3-trifluoromethyl)phenyl]prop-2-yn-1-yl}benzamide: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}acetamide: Similar structure with an acetamide group instead of a benzamide group.
Uniqueness
N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
919349-75-0 |
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Molecular Formula |
C17H14F3NO |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
N-[2-[3-(trifluoromethyl)phenyl]prop-2-enyl]benzamide |
InChI |
InChI=1S/C17H14F3NO/c1-12(11-21-16(22)13-6-3-2-4-7-13)14-8-5-9-15(10-14)17(18,19)20/h2-10H,1,11H2,(H,21,22) |
InChI Key |
ZITAFYMUCZKKEX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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